molecular formula C15H22N4O3 B6971382 2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxamide

2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxamide

Cat. No.: B6971382
M. Wt: 306.36 g/mol
InChI Key: JNHAIZXPLIHATG-UHFFFAOYSA-N
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Description

2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a cyclohexane ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Pyrazole to the Butanoyl Group: This step involves the acylation of the pyrazole ring with a butanoyl chloride derivative, forming the 4-oxobutanoyl group.

    Coupling with Cyclohexane-1-carboxamide: The final step is the coupling of the intermediate with cyclohexane-1-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the butanoyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amide and pyrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxamide
  • 2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxylate
  • 2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-thioamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Compared to similar compounds, it may offer unique interactions with biological targets or distinct physical properties useful in material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[[4-(1-methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-19-9-10(8-17-19)13(20)6-7-14(21)18-12-5-3-2-4-11(12)15(16)22/h8-9,11-12H,2-7H2,1H3,(H2,16,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHAIZXPLIHATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CCC(=O)NC2CCCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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